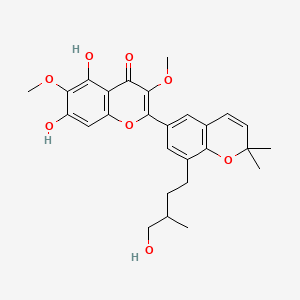
Dodovisone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodovisone C is a naturally occurring flavonoid compound extracted from the aerial parts of the plant Dodonaea viscosa. It has the molecular formula C27H30O8 and a molecular weight of 482.53 g/mol. This compound is known for its yellow powder appearance and is part of a family of isoprenylated flavonoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodovisone C is typically extracted from the aerial parts of Dodonaea viscosa through phytochemical investigation The extraction process involves isolating the compound using various chromatographic techniques
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Dodonaea viscosa. The process includes harvesting the plant material, drying, and then using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone for extraction . The extracted compound is then purified using chromatographic methods to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dodovisone C undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield hydroxy derivatives.
Applications De Recherche Scientifique
Dodovisone C has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating various diseases.
Industry: It is used in the development of natural products and as a component in various industrial applications.
Mécanisme D'action
The mechanism of action of Dodovisone C involves its interaction with various molecular targets and pathways. As a flavonoid, it exerts its effects through antioxidant activity, scavenging free radicals, and inhibiting oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Dodovisone C is part of a group of isoprenylated flavonoids, which include compounds like Dodovisone A, Dodovisone B, and Dodovisone D . These compounds share similar structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxyl and methoxy groups, which contribute to its distinct chemical properties and biological activities .
List of Similar Compounds
This compound stands out among these compounds due to its specific molecular structure and the resulting unique properties.
Propriétés
IUPAC Name |
5,7-dihydroxy-2-[8-(4-hydroxy-3-methylbutyl)-2,2-dimethylchromen-6-yl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O8/c1-14(13-28)6-7-15-10-17(11-16-8-9-27(2,3)35-23(15)16)24-26(33-5)22(31)20-19(34-24)12-18(29)25(32-4)21(20)30/h8-12,14,28-30H,6-7,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYMDXKGXKDGNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
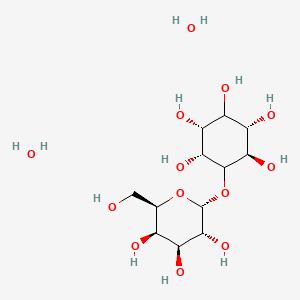
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)

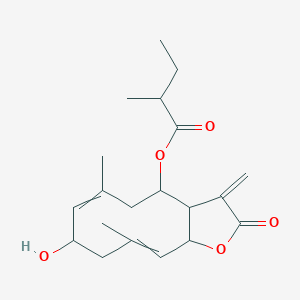
![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate](/img/structure/B593397.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
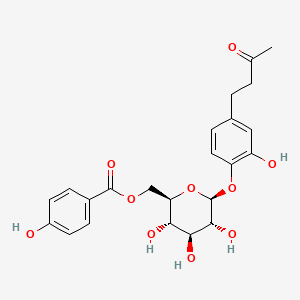
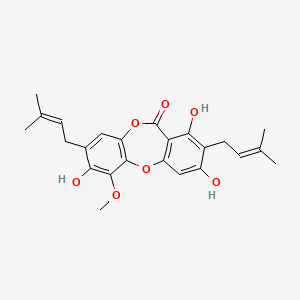
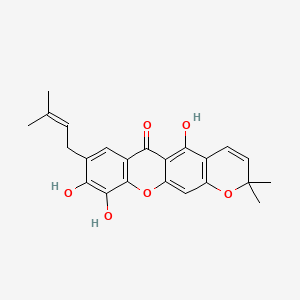
![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)
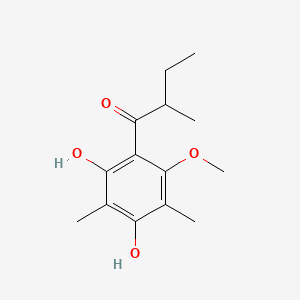
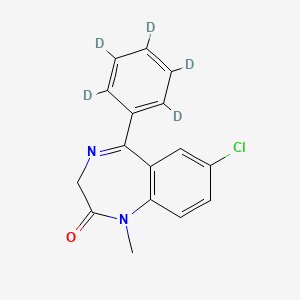
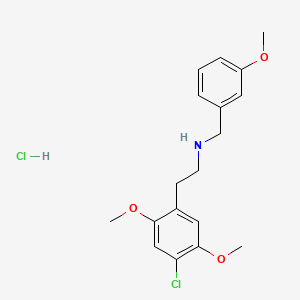
![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)
